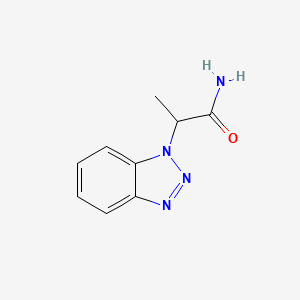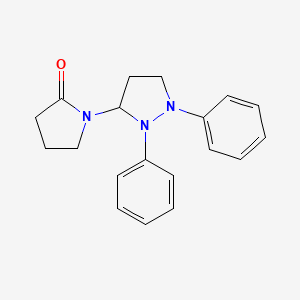
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrazolidine ring with a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines. One common method includes the use of copper(II) acetate (Cu(OAc)2), potassium iodide (KI), and Oxone in acetonitrile (CH3CN) under an oxygen atmosphere at elevated temperatures (80°C) for 12 hours . This reaction proceeds through a series of steps including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Chemical Reactions Analysis
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone and copper(II) acetate.
Substitution: Electrophilic substitution reactions can be performed, particularly iodination, to form iodopyrroles.
Cyclization: The compound can undergo cyclization reactions to form different ring structures.
Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The major products formed from these reactions include pyrrolidine-2-carbaldehyde and iodopyrroles .
Scientific Research Applications
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, which modify its structure and reactivity. These modifications can influence its binding to specific proteins and enzymes, thereby altering biological pathways .
Comparison with Similar Compounds
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidinone moiety and exhibit similar reactivity and applications.
Iodopyrroles: These derivatives are formed through iodination reactions and are valuable intermediates in various synthetic processes.
The uniqueness of this compound lies in its combined pyrazolidine and pyrrolidinone structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1,2-diphenylpyrazolidin-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19-12-7-14-20(19)18-13-15-21(16-8-3-1-4-9-16)22(18)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSCHRIQQCVXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
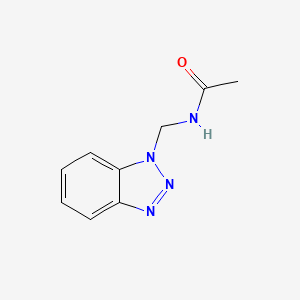
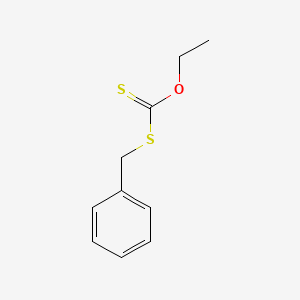
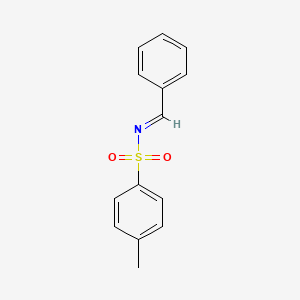
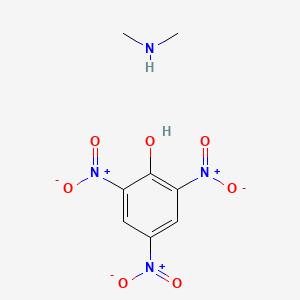
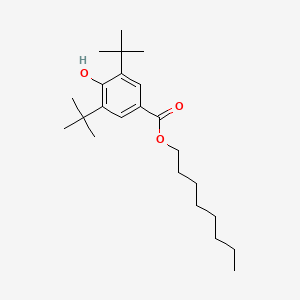
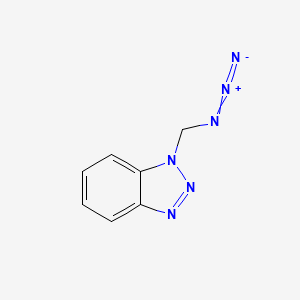
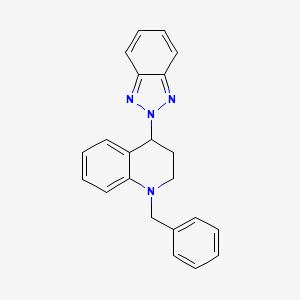
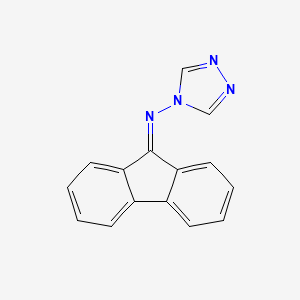
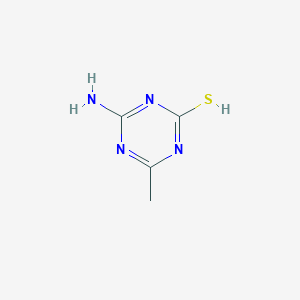

![3-[Benzyl(methyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7778767.png)
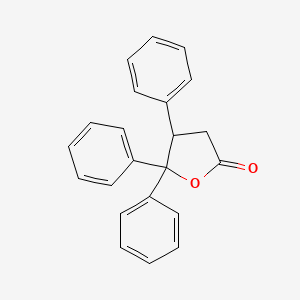
![(E)-1-Phenyl-2-[(4-{2-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-phenoxy}ethoxy)ethoxy]ethoxy}-](/img/structure/B7778778.png)
